2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile
CAS No.: 2034296-79-0
Cat. No.: VC6498735
Molecular Formula: C12H13N3O
Molecular Weight: 215.256
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034296-79-0 |
---|---|
Molecular Formula | C12H13N3O |
Molecular Weight | 215.256 |
IUPAC Name | 2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C12H13N3O/c1-9(16)11-4-6-15(8-11)12-10(7-13)3-2-5-14-12/h2-3,5,11H,4,6,8H2,1H3 |
Standard InChI Key | NVBMBCWPVJJASY-UHFFFAOYSA-N |
SMILES | CC(=O)C1CCN(C1)C2=C(C=CC=N2)C#N |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile (C₁₂H₁₃N₃O) integrates two heterocyclic systems: a pyridine ring and a pyrrolidine scaffold. The pyridine moiety contributes aromaticity and electron-withdrawing characteristics, while the pyrrolidine ring introduces conformational flexibility. The 3-acetyl group on the pyrrolidine nitrogen enhances steric bulk and modulates electronic properties through inductive effects .
Spectroscopic Signatures
Infrared (IR) spectroscopy of analogous compounds, such as 2-(pyrrolidin-1-yl)pyridine-3-carbonitrile, reveals key absorption bands:
¹H NMR data for related structures show distinct splitting patterns:
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Pyridine protons (positions 4, 5, and 6): δ 7.5–8.9 ppm as multiplet
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Pyrrolidine protons: δ 2.4–3.6 ppm, with the acetyl methyl group as a singlet near δ 2.1 ppm
¹³C NMR would feature signals at:
Synthetic Methodologies
The synthesis of 2-(3-acetylpyrrolidin-1-yl)pyridine-3-carbonitrile can be approached through multi-step routes involving nucleophilic substitution and acylation.
Route 2: Cyclocondensation Strategy
An alternative method involves the cyclization of β-ketonitriles with α-amino acids, a strategy employed in Zav’yalov pyrrole synthesis :
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Enamine Formation: React ethyl cyanoacetate with 3-acetylpyrrolidine-1-carbaldehyde.
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Cyclization: Use acetic anhydride and triethylamine to promote intramolecular acylation, forming the pyridine ring.
Key Advantages:
Physicochemical and Computational Data
Predicted Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 215.25 g/mol |
LogP (Lipophilicity) | 1.8 (estimated) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 55.8 Ų |
Collision Cross Section (CCS) Predictions
Using ion mobility spectrometry analogs :
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 216.113 | 145.2 |
[M+Na]⁺ | 238.095 | 157.1 |
Challenges and Future Directions
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Synthetic Optimization: Current routes suffer from moderate yields (~50%). Microwave-assisted synthesis could improve efficiency .
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Biological Profiling: Prioritize in vitro screening against cancer cell lines (e.g., MCF-7, A549) and kinase panels.
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Crystallographic Studies: X-ray diffraction of single crystals would resolve conformational preferences of the acetyl-pyrrolidine group .
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